Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a hydroxythiazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxythiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
- Ethyl 2-(3-chlorophenyl)-4-hydroxythiazole-5-carboxylate
- Ethyl 2-(3-bromophenyl)-4-hydroxythiazole-5-carboxylate
- Ethyl 2-(3-methylphenyl)-4-hydroxythiazole-5-carboxylate
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding, which can enhance its biological activity and stability compared to its analogs.
Properties
Molecular Formula |
C12H10FNO3S |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-(3-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-4-3-5-8(13)6-7/h3-6,15H,2H2,1H3 |
InChI Key |
NJIJXHPIIHCJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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